Menthyl acetate is a natural product found in Mentha canadensis with data available.

(1S)-(+)-Neomenthyl acetate

CAS No.: 2552-91-2

Cat. No.: VC1600134

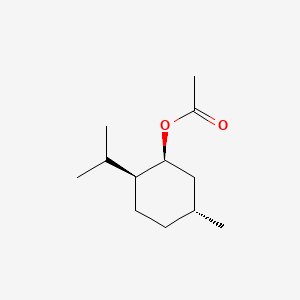

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2552-91-2 |

|---|---|

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.30 g/mol |

| IUPAC Name | (5-methyl-2-propan-2-ylcyclohexyl) acetate |

| Standard InChI | InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 |

| Standard InChI Key | XHXUANMFYXWVNG-UHFFFAOYSA-N |

| Isomeric SMILES | C[C@@H]1CC[C@H]([C@H](C1)OC(=O)C)C(C)C |

| SMILES | CC1CCC(C(C1)OC(=O)C)C(C)C |

| Canonical SMILES | CC1CCC(C(C1)OC(=O)C)C(C)C |

| Boiling Point | 227 °C |

Introduction

Chemical Identity and Structure

(1S)-(+)-Neomenthyl acetate (CAS: 2552-91-2) is an organic compound with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.3 g/mol . As a p-menthane monoterpenoid, it belongs to the larger family of terpene compounds derived from natural sources . The compound features specific stereochemistry indicated by its (1S,2S,5R) configuration, which distinguishes it from other menthyl acetate isomers .

The IUPAC name for this compound is [(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate, though it appears in literature under various synonyms including:

-

(1S)-(+)-Neomenthyl acetate

-

NEOMENTHYLACETATE, (1S)-(+)-(RG)

-

(+)-(1s,2s,5r)-neomenthylacetate

-

(1S,2S,5R)-2-isopropyl-5-methylcyclohexyl acetate

Structural Identifiers

The compound is uniquely identified through several chemical identifiers:

Physical and Chemical Properties

(1S)-(+)-Neomenthyl acetate possesses distinctive physical and chemical properties that make it valuable for various applications. The compound typically appears as a white to off-white low-melting solid .

Physical Properties

The key physical properties of (1S)-(+)-Neomenthyl acetate are summarized in the following table:

Solubility Profile

The compound displays characteristic solubility behavior in various solvents:

-

Sparingly soluble in chloroform

-

Slightly soluble in methanol

This solubility profile is consistent with the compound's structure, featuring both polar (ester) and non-polar (cyclohexyl and isopropyl) regions, which influences its interaction with different solvents.

Synthesis and Production Methods

Synthetic Routes

(1S)-(+)-Neomenthyl acetate can be synthesized through the esterification of neomenthol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction scheme can be represented as:

(1S)-(+)-Neomenthol + Acetic acid/anhydride → (1S)-(+)-Neomenthyl acetate + Water/acetic acid

The reaction is typically carried out under reflux conditions to ensure complete conversion of neomenthol to neomenthyl acetate.

Industrial Production

In industrial settings, the production of neomenthyl acetate follows the same esterification principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, with the product typically purified through distillation to remove unreacted starting materials and by-products.

Biocatalytic Approaches

Research has also explored enzymatic methods for the synthesis of neomenthyl acetate. Lipase-catalyzed transesterification reactions have been investigated for the stereoselective production of various menthyl acetates, including neomenthyl acetate . These approaches offer advantages in terms of stereoselectivity and environmentally friendly production methods.

Chemical Reactivity

(1S)-(+)-Neomenthyl acetate undergoes various chemical reactions typical of ester compounds.

Hydrolysis

In the presence of strong acids or bases, neomenthyl acetate can be hydrolyzed back to neomenthol and acetic acid. This reaction is particularly important in metabolic processes and in chemical transformations where the regeneration of the alcohol is desired.

Oxidation and Reduction

Neomenthyl acetate can undergo oxidation to form various derivatives, depending on the oxidizing agents used. Common oxidizing agents include potassium permanganate and chromium trioxide. Reduction reactions are less common but can be used to modify the ester group to form different alcohol derivatives using reducing agents like lithium aluminum hydride.

Biological Activities and Applications

Antimicrobial and Antifungal Properties

(1S)-(+)-Neomenthyl acetate has been reported to exhibit antimicrobial and antifungal properties, making it suitable for natural preservation purposes . These properties are common among many monoterpene derivatives and contribute to the compound's utility in various formulations.

Antileishmanial Activity

One of the most significant biological activities of (1S)-(+)-Neomenthyl acetate is its reported antileishmanial activity. It has been identified as an essential oil component of Chenopodium ambrosioides with antileishmanial properties . This activity makes it potentially valuable in the development of treatments for leishmaniasis, a parasitic disease caused by Leishmania species that affects millions of people worldwide .

Research has shown that essential oils containing neomenthyl acetate can be effective against both promastigotes and amastigotes of Leishmania species, including L. amazonensis and L. donovani . This activity is particularly important given the limited number of effective treatments available for leishmaniasis and the increasing resistance to traditional antimonial drugs .

Fragrance and Flavor Applications

Due to its pleasant aroma, neomenthyl acetate is used in the fragrance and flavor industries. The compound contributes minty notes to various formulations and is valued for its sensory characteristics in both industrial and consumer applications .

Synthetic Chemistry Applications

(1S)-(+)-Neomenthyl acetate serves as a valuable building block or intermediate in the synthesis of complex molecules. Its chiral center is particularly significant, as it provides a template for constructing stereoselective compounds. This makes it useful in asymmetric synthesis and in the development of pharmaceutical compounds with specific stereochemical requirements .

Analytical Methods for Detection and Characterization

Chromatographic Methods

Gas chromatography (GC) is commonly used for the analysis of neomenthyl acetate, particularly in essential oil compositions. Chiral gas chromatography can distinguish between different stereoisomers of menthyl acetates, including neomenthyl acetate .

A specific GC method reported for analysis includes:

-

Column: Chrompack WCOT Fused Silica Column 25 m × 0.25 mm i.d. coating CP Chirasil-Dex CB, 0.25 μm film thickness

-

Carrier gas: Hydrogen at 8 psi back pressure

-

Temperature: Injector and detector at 250°C, oven at 100°C (isothermal)

Spectroscopic Methods

Various spectroscopic techniques are used for the characterization of neomenthyl acetate:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR)

-

Fourier Transform Infrared (FTIR) spectroscopy

These techniques provide valuable structural information and are essential for confirming the identity and purity of the compound.

Current Research and Future Perspectives

Research on (1S)-(+)-Neomenthyl acetate continues to expand, particularly in the areas of:

-

Development of novel biocatalytic methods for stereoselective synthesis

-

Exploration of its potential therapeutic applications, especially its antileishmanial activity

-

Investigation of structure-activity relationships to design more effective derivatives

-

Application in green chemistry as a renewable and biodegradable compound

The potential of (1S)-(+)-Neomenthyl acetate in the treatment of parasitic diseases represents an especially promising area for future research. With the growing problem of drug resistance in leishmaniasis treatment, natural compounds with antileishmanial activity, such as neomenthyl acetate, offer valuable alternatives for drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume